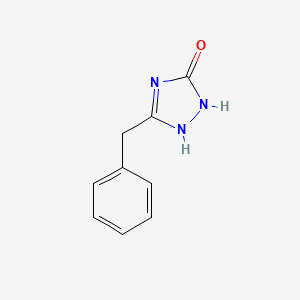

5-benzyl-1,2-dihydro-1,2,4-triazol-3-one

Description

5-Benzyl-1,2-dihydro-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a benzyl group at the 5-position. This structure is pivotal in medicinal chemistry, particularly as a key intermediate in synthesizing Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . The compound is synthesized via a modified Strecker reaction starting from p-fluorobenzaldehyde, followed by diastereomeric salt resolution to achieve enantiomeric purity . Its pharmacological relevance stems from its ability to modulate receptor interactions, enhancing bioavailability and target specificity in drug candidates .

Properties

IUPAC Name |

5-benzyl-1,2-dihydro-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVIJZMNBPNLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Benzyl-Substituted Thiobiureas

The cyclocondensation of thiobiureas represents a classical route for constructing the 1,2,4-triazol-3-one core. In this method, benzyl-substituted thiobiureas are subjected to alkaline conditions to facilitate ring closure. For instance, 1a–1q thiobiureas, synthesized from arylisothiocyanates and semicarbazide in acetonitrile with sodium acetate, undergo cyclization in 2 M NaOH at 100°C for 5–8 hours to yield triazole derivatives . The benzyl group is introduced either via the arylisothiocyanate precursor or through post-cyclization alkylation.

A critical modification involves substituting the hydroxyl group at the triazole C-3 position with aryl or alkyl moieties. This is achieved by reacting thiobiureas (5a–g ) with aryl bromides under basic conditions, as demonstrated in the synthesis of 7a–g . The reaction’s success hinges on the nucleophilicity of the thiol group, which preferentially reacts over hydroxyl groups, ensuring selective substitution. Table 1 summarizes optimized conditions for this method:

Table 1: Cyclocondensation Parameters for 5-Benzyl-1,2,4-Triazol-3-One Derivatives

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes cyclization |

| Reaction Time | 5–8 hours | Prevents side reactions |

| Base Concentration | 2 M NaOH | Enhances deprotonation |

| Solvent | Aqueous MeOH/NaOMe | Improves solubility |

This method offers moderate to good yields (45–70%) but requires stringent control over reaction time to avoid over-alkalization, which can lead to ring degradation .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative tool for accelerating triazolone synthesis. A study by Köysal Yavuz and Tanak Hasan demonstrated that microwave activation reduces reaction times from hours to minutes while improving yields . For example, Schiff base derivatives of 1,2,4-triazol-3-one were synthesized in 15 minutes under microwave irradiation, compared to 6 hours via conventional heating .

The protocol involves:

-

Formation of Hydrazides : Reacting methyl/ethyl esters with hydrazine hydrate under microwave conditions (300 W, 100°C).

-

Schiff Base Formation : Treating hydrazides with 9H-fluorene-3-carbaldehyde at 80°C for 10 minutes.

-

Oxadiazole Derivatization : Cyclizing Schiff bases with acetic anhydride under microwave irradiation .

Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 10–15 minutes |

| Yield | 50–65% | 75–85% |

| Energy Consumption | High | Low |

Microwave methods are particularly advantageous for introducing benzyl groups via efficient coupling reactions, minimizing side product formation .

Click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a modular route to functionalize triazolones. While not directly cited in the provided sources, analogous strategies from related studies suggest its viability. For instance, N-(Benzyl-1H-1,2,3-triazol-5-yl) methyl derivatives were synthesized using azide-alkyne couplings, which could be adapted for benzyl-triazolone synthesis .

The steps include:

-

Azide Preparation : Converting benzyl bromides to azides using NaN₃ in DMF.

-

Alkyne Functionalization : Introducing alkynes at the triazolone C-5 position.

-

Cycloaddition : Catalyzing the reaction with Cu(I) to form 1,4-disubstituted triazoles .

This method ensures regioselectivity and high atom economy, though it requires stringent anhydrous conditions and metal catalysts, which may complicate purification .

Hydrazinolysis and Cyclization Pathways

Hydrazinolysis of carboxylic acid derivatives followed by cyclization is a robust method for triazolone synthesis. A notable example involves reacting 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate to form a hydrazide intermediate, which undergoes cyclization with isothiocyanates to yield triazolones .

Key Steps :

-

Hydrazide Formation : Benzylamine and itaconic acid react to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which is treated with hydrazine hydrate.

-

Thiosemicarbazide Intermediate : Addition of substituted isothiocyanates to the hydrazide.

-

Cyclization : Acid- or base-mediated ring closure to form the triazolone core .

Table 3: Optimization of Hydrazinolysis-Cyclization

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Hydrazine Concentration | 80% in EtOH | Complete conversion |

| Cyclization Agent | HCl/NaOH | pH-dependent yield |

| Temperature | Reflux (80°C) | 70–80% yield |

This method is versatile for introducing diverse substituents but requires careful pH control to prevent hydrolysis .

Structural and Spectroscopic Validation

Post-synthesis characterization is critical for confirming the structure of 5-benzyl-1,2-dihydro-1,2,4-triazol-3-one. Techniques such as IR, NMR, and X-ray crystallography are routinely employed. For example, IR spectra of triazolones exhibit characteristic N-H stretches at 3200–3300 cm⁻¹ and C=O bands at 1680–1700 cm⁻¹ . ¹H-NMR spectra show benzyl protons as a singlet at δ 4.2–4.5 ppm, while triazole ring protons resonate at δ 7.8–8.2 ppm .

X-ray studies of analogous compounds, such as 4-(4-methoxyphenethyl)-5-benzyl-2H-1,2,4-triazol-3-one, reveal planar triazole rings with dihedral angles of 85°–90° between the benzyl and triazole moieties, confirming steric compatibility .

Chemical Reactions Analysis

Condensation Reactions with Carboxylic Acid Derivatives

5-Benzyl-1,2-dihydro-1,2,4-triazol-3-one undergoes condensation with chloroacetic acid to form acetic acid derivatives. For example:

Reaction :

Triazolone + Chloroacetic acid → (4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Conditions : Reflux in ethanol with sodium, 5 hours .

Yield : 78% .

| Substituent (R) | Product | Yield | Conditions |

|---|---|---|---|

| Methyl | Compound 2a | 78% | Ethanol, Na, reflux (5 h) |

| Phenyl | Compound 2c | 68% | Ethanol, Na, reflux (5 h) |

Cyclization with Thiosemicarbazide

The triazolone reacts with thiosemicarbazide in phosphorus oxychloride to form thiadiazole-fused derivatives:

Reaction :

Triazolone + Thiosemicarbazide → 4-Amino-2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-5-substituted-triazol-3-one

Conditions : Reflux in POCl₃, 2 hours .

Key Data :

Thiol-Ene Click Chemistry

The triazolone core participates in thiol-ene click reactions with α-bromo-γ-butyrolactone or maleimides, forming bicyclic thiazolo-triazolones :

Reaction :

Triazolone + N-Arylmaleimide → Thiazolo[3,2-b] triazole-6(5H)-one

Conditions : Acetic acid or ethanol, reflux (30 min–24 h) .

Key Findings :

Hydrazide Formation

Reaction with hydrazine hydrate produces hydrazide derivatives:

Reaction :

[2-(5-Benzyl-triazol-3-thio)acetyl] ester + Hydrazine → Hydrazide 3

Conditions : Ethanol, reflux (4 h) .

Yield : 94% .

Properties :

Functionalization via Nucleophilic Substitution

The triazolone’s carbonyl group enables nucleophilic substitution:

Example : Reaction with amines or alcohols under acidic/basic conditions to form Schiff bases or ethers.

Applications :

-

Derivatives show enhanced binding to microbial DNA gyrase (binding energy = -9.2 kcal/mol) .

-

Substituted triazoles exhibit 8-fold higher potency than vancomycin against MRSA .

Oxidative Cyclization

Oxidative intramolecular cyclization with selenium dioxide (SeO₂) yields fused triazolo-heterocycles:

Reaction :

Triazolone + SeO₂ → 1,2,4-Triazolo[4,3-a]pyridines

Conditions : Ethanol, reflux (6–12 h) .

Yield : 79–98% .

Mechanism : SeO₂ acts as both oxidant and Lewis acid to promote cyclization .

Antimicrobial Activity of Derivatives

Derivatives of this compound demonstrate broad-spectrum antimicrobial properties:

| Derivative | Target Microbe | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin-hybrid | Methicillin-resistant S. aureus | 3.25 | |

| Thiadiazole-triazolone | Escherichia coli | 3.12 | |

| Hydrazide 3 | Mycobacterium tuberculosis | 4–32 |

Structural and Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-benzyl-1,2-dihydro-1,2,4-triazol-3-one typically involves the reaction of benzyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. The resulting triazole core can be further modified to enhance its biological properties. The structural characteristics are pivotal as they influence the compound's interaction with biological targets.

Biological Activities

Antibacterial Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activities against various Gram-positive and Gram-negative bacteria. For example, compounds containing the benzyl group at the 5-position have shown enhanced potency against strains such as Staphylococcus aureus and Escherichia coli. In particular, studies indicate that this compound derivatives can inhibit bacterial growth effectively compared to traditional antibiotics like ciprofloxacin and levofloxacin .

Antifungal Activity

The antifungal potential of this compound has also been investigated. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism of action is crucial for developing new antifungal agents that can combat resistant strains of fungi .

Antitubercular Activity

Recent studies have explored the application of triazole compounds in targeting Mycobacterium tuberculosis. The design of hybrid molecules incorporating the triazole scaffold has shown promising results in inhibiting the enoyl-acyl carrier protein reductase (InhA), a validated target for antitubercular drug development. Compounds derived from this compound exhibited significant inhibitory effects against this enzyme .

Case Study 1: Antibacterial Screening

A series of synthesized this compound derivatives were screened against a panel of bacterial strains. The results indicated that certain modifications at the benzyl position significantly enhanced antibacterial activity. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| A | S. aureus | 8 | 20 |

| B | E. coli | 16 | 18 |

| C | P. aeruginosa | 32 | 15 |

This study highlighted the structure-activity relationship (SAR) where the presence of electron-withdrawing groups at specific positions on the benzyl ring improved efficacy against resistant bacterial strains .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, several triazole derivatives were tested against Candida albicans. The study demonstrated that compounds with a hydroxyl group at the para position showed superior antifungal activity:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| D | C. albicans | 12 |

| E | C. glabrata | 10 |

These findings suggest that modifications to the triazole structure can lead to enhanced antifungal properties .

Mechanism of Action

The mechanism of action of 5-benzyl-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Triazolone Core

Key Observations :

- The benzyl group enhances lipophilicity and receptor binding, critical for CNS-targeting drugs like Aprepitant .

- Nitro substitution introduces explosive properties but complicates environmental degradation .

- Chloromethyl and hydroxymethyl derivatives serve as intermediates but lack direct pharmacological activity .

Thione vs. Oxadiazole Analogues

Table 2: Thione and Oxadiazole Derivatives

Key Observations :

Pharmacologically Active Triazolones

Table 3: Antitumor and Antifungal Triazolones

Structural and Computational Insights

Density functional theory (DFT) studies reveal that 5-benzyl-triazol-3-one exhibits tautomerism , favoring the 2,4-dihydro tautomer (T4) due to lower Gibbs free energy (ΔG: −12.3 kcal/mol) . Hydrogen-bonding interactions with partners like NTO stabilize composite structures, inducing bathochromic shifts in UV spectra .

Q & A

Q. What are the recommended methods for synthesizing 5-benzyl-1,2-dihydro-1,2,4-triazol-3-one in laboratory settings?

The synthesis typically involves multi-step reactions. A common approach starts with the formation of the triazolone core via condensation of semicarbazide with formic acid, followed by benzylation at the N1 position using benzyl halides or benzyl alcohols under alkaline conditions. Purification is often achieved through recrystallization in ethanol or methanol, as these solvents effectively dissolve the product while excluding hydrophobic by-products .

Q. How can researchers characterize the solubility and stability of this compound under different conditions?

Solubility can be determined experimentally using UV-Vis spectroscopy or gravimetric analysis in solvents like ethanol, methanol, and water. The compound’s limited aqueous solubility is attributed to the hydrophobic benzyl group. Stability studies under thermal or photolytic conditions require thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which also assess decomposition pathways .

Q. What spectroscopic techniques are most effective for confirming the structure of synthesized this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and ring proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive bond-length and angle data for structural elucidation .

Advanced Research Questions

Q. What computational approaches are suitable for studying the tautomeric behavior of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to model tautomerism. For example, proton transfer between N1 and N4 positions can be analyzed via potential energy surface scans. Boltzmann distribution calculations predict the dominance of specific tautomers under standard conditions. Solvent effects are incorporated using polarizable continuum models (PCM) .

Q. How to design enzyme inhibition assays to evaluate the bioactivity of this compound?

Use in vitro assays targeting enzymes like cyclooxygenase (COX) or fungal cytochrome P450. Determine IC50 values via kinetic assays with fluorogenic substrates. Molecular docking (e.g., AutoDock Vina) predicts binding modes by analyzing interactions between the triazolone ring’s electron-rich regions and enzyme active sites. Validate results with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What strategies resolve contradictions in reported biological activity data for triazolone derivatives?

Cross-validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. broth microdilution). Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring). Use high-throughput screening to identify assay-specific false positives/negatives .

Q. How do structural modifications (e.g., substituents) on the triazolone ring affect its electronic properties and reactivity?

Substituent effects are quantified via Hammett constants (σ) and analyzed using DFT-derived parameters like frontier molecular orbitals (FMOs). For instance, electron-donating groups (e.g., -OCH₃) lower the LUMO energy, enhancing electrophilic reactivity. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions influencing tautomeric stability .

Methodological Considerations

Q. What are the key considerations for optimizing reaction yields during synthesis?

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for benzylation reactions.

- Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .

Q. How to assess the compound’s potential as a precursor for energetic materials?

Evaluate thermal stability via DSC (decomposition onset >200°C) and sensitivity to impact using a BAM drop hammer. Computational studies predict detonation velocity (VoD) and pressure using the Kamlet-Jacobs equations, incorporating heats of formation derived from DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.